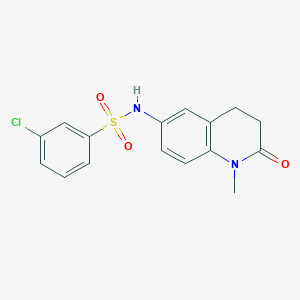

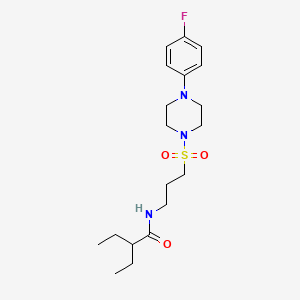

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-methoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-methoxyacetamide” is a complex organic molecule. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom . The molecule also seems to have a dimethylamino group, which consists of a nitrogen atom bonded to two methyl groups and one other group .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar functional groups have been involved in various reactions. For example, 4-(dimethylamino)pyridine (DMAP) and related structures are widely used as nucleophilic catalysts .Applications De Recherche Scientifique

Pyrimidine Reactions and Chemical Synthesis

Pyrimidine derivatives, including those related to the specified compound, play a crucial role in synthetic chemistry, serving as intermediates in the creation of various chemical entities. For example, dimethylaminopyrimidines have been shown to undergo quaternization reactions, leading to the formation of methiodides, which further degrade to known oxopyrimidines. This process is significant in the synthesis of nucleoside analogs and demonstrates the versatility of pyrimidine derivatives in synthetic organic chemistry (Brown & Teitei, 1965). Additionally, the synthesis of 4,6-dichloro-2-methylpyrimidine from dimethyl malonate and acetamidine hydrochloride illustrates the compound's role as an intermediate in the production of synthetic anticancer drugs, highlighting its importance in medicinal chemistry research (Guo Lei-ming, 2012).

Photophysical Properties and Photochemistry

The study of the photophysical properties of pyrimidine derivatives provides insights into their potential applications in photochemistry and materials science. The interaction of pyrimidine derivatives with light, and the subsequent chemical transformations they undergo, can be harnessed for the development of novel photoreactive materials, which have applications ranging from photovoltaics to molecular switches (J. Nasielski, A. Kirsch-Demesmaeker, & R. Nasielski‐Hinkens, 1972).

Biological Activity and Pharmacological Potential

Beyond the scope of direct drug use, the exploration of the biological activities of pyrimidine derivatives informs the development of new pharmacological agents. For instance, the study of compounds structurally related to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-methoxyacetamide has led to the discovery of potential anticonvulsant agents. The synthesis and evaluation of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives highlight the compound's significance in the search for new therapeutic options (H. Severina et al., 2020).

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-8-5-10(15(2)3)14-9(13-8)6-12-11(16)7-17-4/h5H,6-7H2,1-4H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSGBXGGTCHUTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)COC)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2974854.png)

![2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B2974856.png)

![6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2974863.png)

![6-chloro-5-fluoro-6'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride](/img/structure/B2974873.png)

![1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol](/img/structure/B2974874.png)

![2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2974875.png)